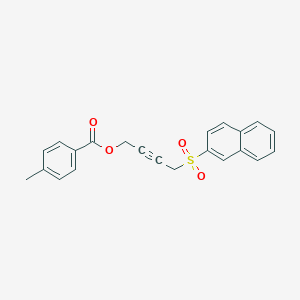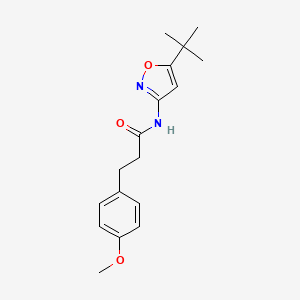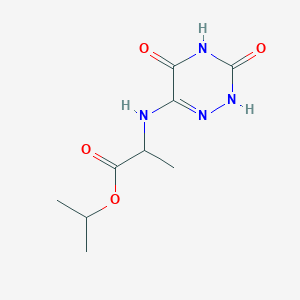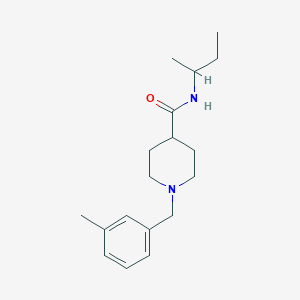
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Bepotastine, is a non-sedating, selective antagonist of the histamine H1 receptor. It is commonly used as an antihistamine agent for the treatment of allergic rhinitis, urticaria, and pruritus.
Mecanismo De Acción
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its pharmacological effects by selectively blocking the histamine H1 receptor, which is responsible for mediating the allergic response. By blocking this receptor, N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the release of histamine and other inflammatory mediators, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a good safety profile and is generally well-tolerated by patients. It has a rapid onset of action and a long duration of effect, making it an effective treatment option for allergic conditions. N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have minimal sedative effects, making it a desirable choice for patients who need to remain alert and active during the day.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy and safety. N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also readily available and relatively inexpensive compared to other antihistamine agents. However, one limitation of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is that it has a relatively short half-life, which may require frequent dosing in some experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the investigation of its effects on other allergic conditions such as asthma and atopic dermatitis. Another potential direction is the exploration of its potential use as a treatment for anxiety and depression. Additionally, there is a need for further research into the optimal dosing and administration of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide to maximize its therapeutic benefits.
Métodos De Síntesis
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by reacting 4-bromobenzoyl chloride with 4-ethylphenylacetic acid to form an intermediate, which is then reacted with pyrrolidine-2,5-dione to form the final product. The synthesis of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a multistep process that requires careful attention to detail and purification techniques to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its efficacy in the treatment of allergic rhinitis, urticaria, and pruritus. It has also been investigated for its potential use in the treatment of other allergic conditions such as asthma and atopic dermatitis. In addition, N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its effects on the central nervous system, including its potential use as a treatment for anxiety and depression.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJGXHSJJDWPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)


![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)



![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)

![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)